molecular formula C17H10F3N3 B5611092 1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline

1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5611092
M. Wt: 313.28 g/mol
InChI Key: VQJKIWDPIAENRE-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazoloquinoline core. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the compound, making it a valuable candidate for drug development.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Reagents such as hydrazine and trifluoroacetic acid are often used.

    Attachment of the Phenyl Ring: The phenyl ring with a trifluoromethyl group is introduced through a substitution reaction. This step may involve the use of reagents like trifluoromethylbenzene and a suitable catalyst.

    Formation of the Quinoline Core: The final step involves the cyclization to form the quinoline core, which can be achieved through various cyclization reactions, often under acidic or basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: It shows promise as a therapeutic agent in the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit the activity of the target enzyme or receptor, leading to therapeutic effects. The pathways involved may include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:

    [1,2,4]Triazolo[4,3-a]pyrazine: This compound also contains a triazole ring but differs in the core structure, leading to different biological activities.

    [1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline core, this compound has been studied for its antiviral and antimicrobial activities.

    [1,2,4]Triazolo[4,3-a]pyrimidine: This compound has a pyrimidine core and is known for its use in the development of antiviral and anticancer agents.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3/c18-17(19,20)13-8-5-12(6-9-13)16-22-21-15-10-7-11-3-1-2-4-14(11)23(15)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJKIWDPIAENRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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